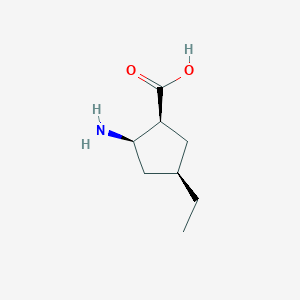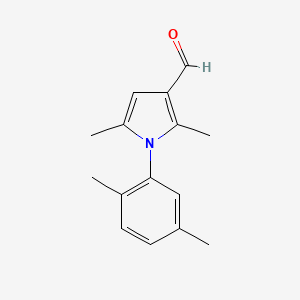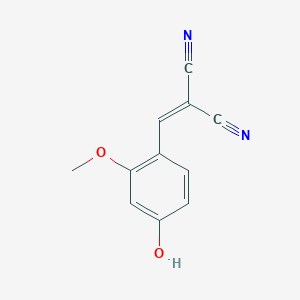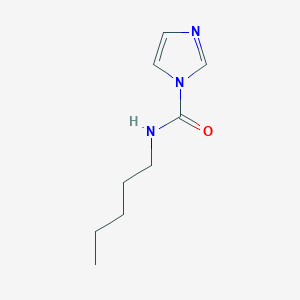![molecular formula C12H9N3O B13153157 5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isocyano group, which is known for its reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one typically involves the reaction of 2-methyl-[3,4’-bipyridin]-6(1H)-one with an isocyanide reagent under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a radical initiator to facilitate the reaction . The reaction is carried out at room temperature under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-cancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
Phenyl isocyanate: Similar in having an isocyano group but differs in the aromatic ring structure.
2-Isocyano-5-methyl-1,10-biphenyl: Shares the isocyano and methyl groups but has a different biphenyl backbone.
Uniqueness
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is unique due to its bipyridin structure, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
3-isocyano-6-methyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9N3O/c1-8-10(9-3-5-14-6-4-9)7-11(13-2)12(16)15-8/h3-7H,1H3,(H,15,16) |
InChIキー |
CCGWOALSOFLMBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=O)N1)[N+]#[C-])C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)



![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)


phosphanium iodide](/img/structure/B13153147.png)


![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
